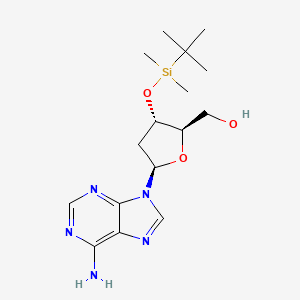

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine

描述

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-hydroxyl group of 2’-deoxyadenosine. This modification is commonly used in nucleoside chemistry to protect the hydroxyl group during various chemical reactions, thereby preventing unwanted side reactions and enhancing the overall yield of the desired product.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine typically involves the protection of the 3’-hydroxyl group of 2’-deoxyadenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:

2’-deoxyadenosine+TBDMS-Cl+base→3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine+HCl

Industrial Production Methods

In an industrial setting, the synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.

Reduction: The compound is generally stable under reductive conditions.

Substitution: The TBDMS group can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to yield the free hydroxyl group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chromium trioxide (CrO3) can remove the TBDMS group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) do not typically affect the TBDMS group.

Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products Formed

The major product formed from the removal of the TBDMS group is 2’-deoxyadenosine with a free 3’-hydroxyl group.

科学研究应用

Oligonucleotide Synthesis

TBDMS-2'-dA is primarily used as a protected nucleoside in the synthesis of oligonucleotides. The TBDMS group protects the 3' hydroxyl group during chemical reactions, preventing unwanted side reactions and allowing for selective modifications at other sites on the nucleoside. After the synthesis is complete, the TBDMS group can be removed under mild conditions to yield the active nucleoside form.

Protecting Group Utility

The TBDMS group serves as a protecting group that is stable under various reaction conditions but can be selectively removed using mild acidic or basic conditions, such as treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) . This characteristic makes TBDMS-2'-dA particularly valuable in organic synthesis and medicinal chemistry.

Table 1: Comparison of Nucleoside Modifications

| Compound | Key Features | Stability | Biological Activity |

|---|---|---|---|

| 3'-O-(tert-Butyldimethylsilyl)-2'-dA | Silyl protection at 3' position | High | Antitumor and antiviral potential |

| 2'-Deoxyadenosine | Unmodified nucleoside | Low | Naturally occurring |

| 5'-O-DMT-2'-deoxyadenosine | DMT protection at 5' position | Moderate | Antitumor potential |

| 3',5'-Cyclic Adenosine Monophosphate | Signaling molecule | Moderate | Cellular signaling |

Antiviral Research

TBDMS-2'-dA has demonstrated potential as an antiviral agent by inhibiting viral RNA synthesis. Its structural modifications allow it to mimic natural nucleosides, thereby interfering with the replication processes of viruses .

Antitumor Activity

As a nucleoside analogue, TBDMS-2'-dA exhibits antitumor properties by disrupting nucleic acid synthesis in cancer cells. The protective silyl group enhances its stability against enzymatic degradation, potentially increasing its therapeutic efficacy compared to unmodified nucleosides .

Case Study: Antitumor Mechanism

In studies involving various cancer cell lines, TBDMS-2'-dA was shown to inhibit cell proliferation through mechanisms that involve interference with DNA replication and repair pathways. The compound's ability to integrate into DNA strands leads to the formation of faulty DNA structures, ultimately triggering apoptosis in cancer cells .

Pharmaceutical Development

In the pharmaceutical industry, TBDMS-2'-dA is utilized in the large-scale synthesis of modified nucleosides for antiviral and anticancer drugs. Its stability and ease of modification make it an attractive candidate for developing new therapeutics .

Biotechnological Applications

The compound is also applied in biotechnological settings for producing nucleic acid-based therapeutics, including antisense oligonucleotides and RNA interference (RNAi) molecules, which are essential for gene silencing techniques .

作用机制

The primary function of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is to protect the 3’-hydroxyl group of 2’-deoxyadenosine during chemical reactions. The TBDMS group acts as a steric hindrance, preventing unwanted reactions at the 3’-position. The protection is reversible, allowing for the selective deprotection and further modification of the nucleoside.

相似化合物的比较

Similar Compounds

3’-O-Methylthiomethyl-2’-deoxyadenosine: Another protected nucleoside with a methylthiomethyl group instead of a TBDMS group.

2’,3’-O-Isopropylidene-2’-deoxyadenosine: A nucleoside protected with an isopropylidene group at the 2’ and 3’ positions.

Uniqueness

3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is unique due to the stability and ease of removal of the TBDMS group. The TBDMS group provides excellent protection under a wide range of reaction conditions and can be selectively removed using mild conditions, making it a valuable tool in nucleoside chemistry.

生物活性

3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine (TBDMS-dA) is a nucleoside analogue that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and molecular biology. This compound is a derivative of 2'-deoxyadenosine, modified to enhance its stability and bioavailability. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety that can be selectively removed in chemical reactions, facilitating further modifications and applications.

The biological activity of TBDMS-dA can be attributed to its ability to mimic natural nucleosides. Upon entering cells, TBDMS-dA can be phosphorylated to its active triphosphate form, 3'-deoxyadenosine-5'-triphosphate (dATP), which is crucial for various cellular processes including DNA synthesis and repair. The compound exhibits several mechanisms of action:

- Inhibition of mRNA Transcription : TBDMS-dA has been shown to inhibit mRNA transcription by destabilizing the poly(A) tail of mRNA molecules, leading to their degradation .

- Activation of AMPK : It activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which may contribute to its anticancer effects .

- Induction of Apoptosis : TBDMS-dA promotes programmed cell death in cancer cells, making it a candidate for therapeutic development .

Antitumor Activity

TBDMS-dA exhibits antitumor properties characteristic of nucleoside analogues. In vitro studies have demonstrated its efficacy against various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves:

- Interference with DNA Replication : By incorporating into DNA strands, TBDMS-dA disrupts replication processes.

- Synergistic Effects with Other Agents : When combined with other chemotherapeutic agents, TBDMS-dA enhances overall cytotoxicity against tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBDMS-dA:

- In Vitro Studies : Research has shown that TBDMS-dA effectively reduces cell viability in human cancer cell lines. For instance, a study reported a significant decrease in proliferation rates when treated with TBDMS-dA compared to untreated controls .

- Pharmacokinetics : The addition of the TBDMS group improves the pharmacokinetic profile of 2'-deoxyadenosine, enhancing its stability and cellular uptake. This modification allows for better therapeutic outcomes in preclinical models.

- Clinical Trials : Although still in early stages, preliminary clinical trials indicate that compounds related to TBDMS-dA could offer new avenues for treating resistant cancers, particularly when used in combination therapies .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| mRNA Transcription Inhibition | Disrupts poly(A) tail stability, leading to mRNA degradation |

| AMPK Activation | Enhances cellular energy regulation |

| Apoptosis Induction | Promotes programmed cell death in cancer cells |

| Antitumor Efficacy | Reduces cell viability in various cancer types |

属性

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJNKNBLADNWHG-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449858 | |

| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-31-6 | |

| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。